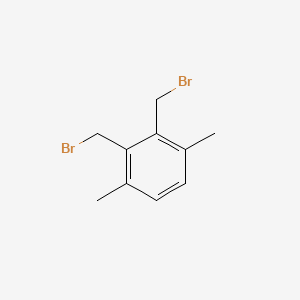
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- is an organic compound characterized by the presence of two bromomethyl groups and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- typically involves the bromination of 2,3-dimethylbenzene. A common method is the Wohl–Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) under specific reaction conditions . This method ensures the selective bromination of the methyl groups to form the desired product.
Industrial Production Methods
Industrial production of Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield methyl groups or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution: Products include benzene derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include benzaldehyde, benzoic acid, and their derivatives.
Reduction: Products include toluene and other reduced benzene derivatives.
Scientific Research Applications
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- involves its ability to undergo various chemical transformations. The bromomethyl groups are reactive sites that can participate in substitution, oxidation, and reduction reactions. These reactions can lead to the formation of new compounds with different properties and potential applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(bromomethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,3-Dibromo-5-(dibromomethyl)benzene
Uniqueness
Benzene, 2,3-bis(bromomethyl)-1,4-dimethyl- is unique due to the specific positioning of its bromomethyl and methyl groups, which influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective functionalization and the formation of diverse products, making it valuable in various research and industrial applications .
Properties
CAS No. |
38108-82-6 |
|---|---|
Molecular Formula |
C10H12Br2 |
Molecular Weight |
292.01 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H12Br2/c1-7-3-4-8(2)10(6-12)9(7)5-11/h3-4H,5-6H2,1-2H3 |
InChI Key |
YCUYSKVWIGHICM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















